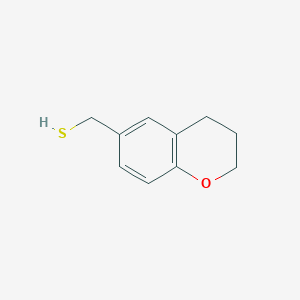amine](/img/structure/B13300004.png)
[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)ethylamine is an organic compound with the molecular formula C11H18BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. The bromination of thiophene can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce a bromine atom at the 5-position. The resulting 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as 1-bromo-2-methylpropane, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Finally, the alkylated product undergoes amination with an amine, such as 3-methylbutan-2-amine, under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromothiophen-2-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O).
Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF).
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-), and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromine atom and thiophene ring can facilitate interactions with these targets, potentially disrupting normal cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chlorothiophen-2-yl)ethylamine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodothiophen-2-yl)ethylamine: Similar structure but with an iodine atom instead of bromine.
1-(5-Methylthiophen-2-yl)ethylamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(5-Bromothiophen-2-yl)ethylamine imparts unique reactivity and properties compared to its analogs with different halogens or substituents. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H18BrNS |
|---|---|
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
N-[1-(5-bromothiophen-2-yl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H18BrNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3 |
InChI-Schlüssel |
QYIXTDJWYWYQCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC(C)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)

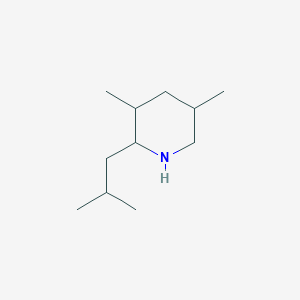
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)

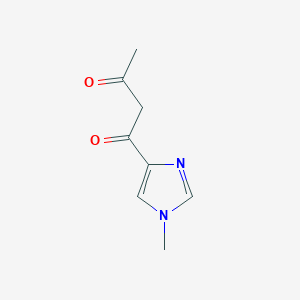
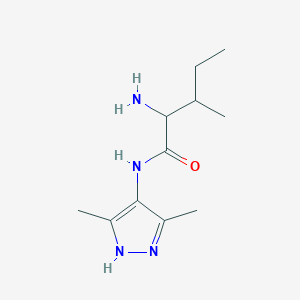

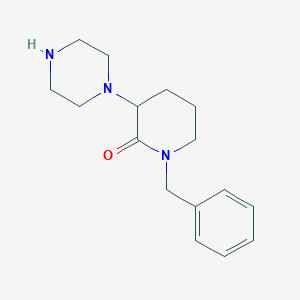
![2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
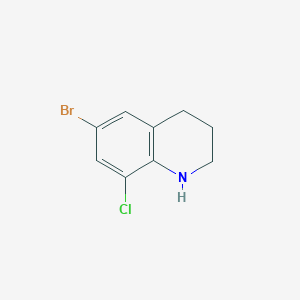
amine](/img/structure/B13299984.png)

